
Tetrahydropteroylglutamate
説明
Tetrahydropteroylglutamate is involved in various biochemical reactions. It plays a role in the catalysis of the reaction: 5-methyltetrahydropteroyltri-L-glutamate + L-homocysteine = L-methionine + tetrahydropteroyltri-L-glutamate .
Synthesis Analysis
The synthesis of Tetrahydropteroylglutamate involves complex biochemical reactions. For instance, it is involved in the biosynthesis of methionine from homocysteine, which is catalyzed by two enzymes in Escherichia coli .
Molecular Structure Analysis
The molecular structure of Tetrahydropteroylglutamate is complex and can be analyzed using various techniques such as X-ray diffraction .
Chemical Reactions Analysis
Tetrahydropteroylglutamate is involved in several chemical reactions. For example, it participates in the transfer of Cbeta of serine to tetrahydropteroylglutamate . It also plays a role in the formation of methylJ4C-methionine from 5-methyl-W-tetrahy-dropteroyltriglutamate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tetrahydropteroylglutamate can be analyzed using various techniques. For instance, its formation from 5-methyl-W-tetrahydropteroyltriglutamate is dependent on transmethylase, homocysteine, and Pi and is stimulated by Mg+2 .
科学的研究の応用
Role in One-Carbon Metabolism and Enzyme Interaction
- Tetrahydropteroylglutamate (THF-Glu) plays a crucial role in one-carbon metabolism, a process vital for various biochemical activities including DNA synthesis. Research has highlighted its interaction with enzymes such as thymidylate synthetase and serine hydroxymethyltransferase. These interactions are essential for the synthesis of thymidine and the conversion of serine to glycine, respectively (Schirch & Strong, 1989), (Angelaccio et al., 2003).
Impact on Microbial Growth and Synthesis
- In microbial studies, THF-Glu has been found to influence the growth and metabolism of organisms like Escherichia coli. Its presence can enhance the ability of organisms to process certain amino acids and contributes to the synthesis of methionine, an essential amino acid (Guest, 1960), (Jones et al., 1961).
Involvement in Folate and Vitamin B-12 Metabolism
- Studies have shown that THF-Glu is involved in the metabolism of folates and vitamin B-12. This involvement is critical in processes like DNA synthesis and repair. The synthesis and utilization of THF-Glu, especially in its polyglutamate forms, are significant in the regulation of these vital nutrients (Perry et al., 1980), (Gawthorne & Smith, 1973).
Role in Nutrition and Food Science
- In the field of nutrition and food science, the availability and stability of THF-Glu and its derivatives have been a subject of study. Their role in the absorption and utilization of folates from food sources is of significant interest, impacting dietary recommendations and understanding of nutrient metabolism (Tamura & Stokstad, 1973), (O’Broin et al., 1975).
Influence on Enzymatic Processes and Substrate Binding
- Research has also focused on the influence of THF-Glu on enzymatic processes, particularly its binding properties and how it affects the kinetics of various enzymatic reactions. Its interaction with enzymes like methionine synthetase and folate reductase has been explored, providing insights into its role in amino acid and nucleotide metabolism (Coward et al., 1975), (Kisliuk et al., 1981).
Application in Biochemical Studies
- THF-Glu has been used in various biochemical studies to understand its chemical reactions and interactions with other compounds. These studies contribute to a deeper understanding of its role in cellular processes and its potential therapeutic applications (Blakley, 1959), (Mendoza et al., 1970).
将来の方向性
特性
IUPAC Name |
2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNYGQPCMXVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951900 | |
| Record name | 5,6,7,8-Tetrahydrofolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Tetrahydrofolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
29347-89-5, 135-16-0 | |
| Record name | 5,6,7,8-Tetrahydrofolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029347895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydrofolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



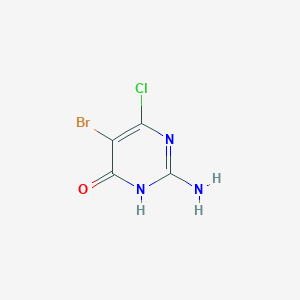
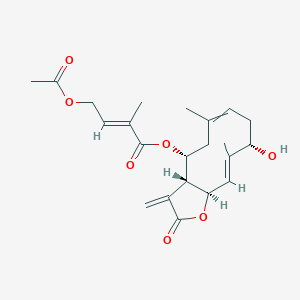
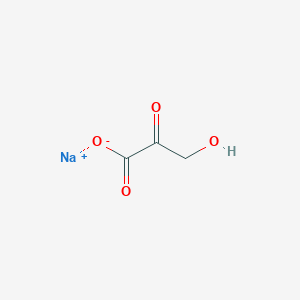

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496071.png)


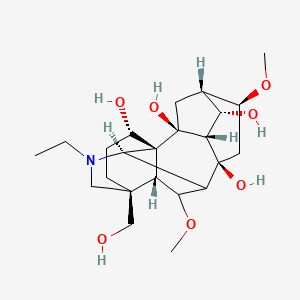
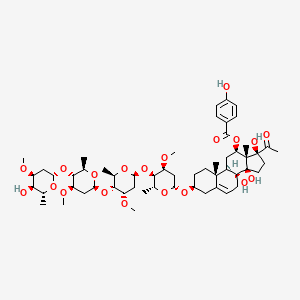



![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)
